molecular formula C21H20N2O B14122552 N-(2-Aminophenyl)-2-phenethylbenzamide

N-(2-Aminophenyl)-2-phenethylbenzamide

Cat. No.: B14122552
M. Wt: 316.4 g/mol
InChI Key: UCNARDBZLVRAMU-UHFFFAOYSA-N
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Description

N-(2-Aminophenyl)-2-phenethylbenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an aminophenyl group attached to a phenethylbenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminophenyl)-2-phenethylbenzamide typically involves the condensation of 2-aminophenylamine with 2-phenethylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: N-(2-Aminophenyl)-2-phenethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(2-Aminophenyl)-2-phenethylbenzamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the design of inhibitors and other bioactive molecules .

Medicine: It is explored for its activity against various biological targets, including enzymes and receptors .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives find applications in the manufacture of dyes, pigments, and other industrial products .

Mechanism of Action

The mechanism of action of N-(2-Aminophenyl)-2-phenethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . The exact molecular pathways involved depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

    N-(2-Aminophenyl)-benzamide: Shares the aminophenyl-benzamide structure but lacks the phenethyl group.

    2-Amino-N-(2-aminophenyl)thiazole-5-carboxamide: Contains an aminophenyl group attached to a thiazole ring.

    N-(2-Aminophenyl)-2-methylquinoline-4-carboxamide: Features an aminophenyl group linked to a quinoline ring.

Uniqueness: N-(2-Aminophenyl)-2-phenethylbenzamide is unique due to the presence of both the aminophenyl and phenethyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and provides a versatile scaffold for the development of new compounds .

Properties

Molecular Formula

C21H20N2O

Molecular Weight

316.4 g/mol

IUPAC Name

N-(2-aminophenyl)-2-(2-phenylethyl)benzamide

InChI

InChI=1S/C21H20N2O/c22-19-12-6-7-13-20(19)23-21(24)18-11-5-4-10-17(18)15-14-16-8-2-1-3-9-16/h1-13H,14-15,22H2,(H,23,24)

InChI Key

UCNARDBZLVRAMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=CC=C2C(=O)NC3=CC=CC=C3N

Origin of Product

United States

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